[(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine
Description
[(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine is a sulfonamide derivative characterized by a benzylamine core functionalized with a sulfonyl group linked to a 4-bromo-3-pentyloxyphenyl moiety.
Properties
Molecular Formula |
C18H22BrNO3S |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
N-benzyl-4-bromo-3-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C18H22BrNO3S/c1-2-3-7-12-23-18-13-16(10-11-17(18)19)24(21,22)20-14-15-8-5-4-6-9-15/h4-6,8-11,13,20H,2-3,7,12,14H2,1H3 |
InChI Key |
VEXZFAUAHBBWEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine typically involves multi-step organic synthesis techniques. One common method includes the following steps:
Bromination: The starting material, a phenyl compound, undergoes bromination to introduce a bromine atom at the 4-position.
Etherification: The brominated phenyl compound is then subjected to etherification with pentanol to introduce the pentyloxy group at the 3-position.
Sulfonylation: The resulting compound is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Amination: Finally, the sulfonylated compound is reacted with benzylamine to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
[(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like N-bromosuccinimide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its sulfonamide group is known for enhancing the pharmacological profile of compounds, particularly in the development of drugs targeting various diseases.
Anticancer Activity
Research indicates that compounds with sulfonamide moieties can exhibit anticancer properties. For example, studies have shown that similar sulfonamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
Anticonvulsant Properties
The structure of [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine suggests potential anticonvulsant activity. Compounds with similar frameworks have been reported to demonstrate efficacy in reducing seizure activity in animal models, indicating that this compound could be explored for similar applications .
Biological Studies
The compound's ability to interact with biological systems makes it a candidate for various biological studies.
Enzyme Inhibition
Compounds containing sulfonamide groups are known to act as enzyme inhibitors. For instance, they can inhibit carbonic anhydrase and other enzymes critical for metabolic processes . The specific interactions of [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine with target enzymes could be further elucidated through kinetic studies.
Receptor Modulation
Given its structural features, this compound may also interact with specific receptors in the body, potentially modulating their activity. This aspect could be crucial for developing novel therapeutics aimed at receptor-mediated diseases.
Material Science Applications
Beyond biological applications, [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine can also be utilized in material science.
Polymer Chemistry
The compound can serve as a building block in the synthesis of polymers. Its unique functional groups allow for the modification of polymer properties, making it suitable for applications in coatings, adhesives, and other materials requiring specific chemical characteristics .
Nanotechnology
In nanotechnology, compounds like [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine can be used to functionalize nanoparticles, enhancing their stability and interaction with biological systems. This application is particularly relevant in drug delivery systems where targeted delivery is essential.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzylamine group can interact with receptors and other biological molecules, modulating their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Versatility : The compound’s synthesis aligns with modular sulfonamide chemistry, allowing for further derivatization of the pentyloxy or bromine groups .
- Biological Potential: While direct data are lacking, structural parallels to antifungal and protease-inhibiting analogs suggest promise for targeted drug development.
Biological Activity
The compound [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with related compounds.
Chemical Structure and Properties
[(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine can be characterized by the following structural formula:
This compound features a sulfonamide functional group, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine, exhibit significant antimicrobial activity. A study comparing various benzylamine derivatives showed that modifications to the benzene ring can enhance antibacterial effects. Specifically, the presence of electron-withdrawing groups (like bromine) was found to increase activity against certain bacterial strains .
| Compound | Activity | Mechanism |
|---|---|---|
| [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine | Moderate | Inhibition of bacterial folate synthesis |
| Benzylamine (control) | Low | Baseline activity |
Anticancer Properties
The potential anticancer properties of [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine have been explored in vitro. Studies suggest that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of breast cancer cells by affecting cell cycle regulation and promoting apoptotic pathways .
Case Study: MCF-7 Breast Cancer Cell Line
- Objective : To evaluate the cytotoxic effects of [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine.
- Method : MCF-7 cells were treated with varying concentrations of the compound.
- Results : IC50 values indicated significant cytotoxicity at concentrations above 10 µM, with increased apoptosis markers observed via flow cytometry.
The mechanism by which [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit dihydropteroate synthase, an enzyme critical in bacterial folate biosynthesis.
- Modulation of Signaling Pathways : In cancer cells, it may interfere with pathways such as MAPK and PI3K/Akt, leading to altered cell survival and proliferation rates.
Comparative Analysis
When compared to other benzylamine derivatives, [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine shows enhanced activity due to the presence of both bromine and pentyloxy groups which contribute to its lipophilicity and binding affinity for biological targets.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine | High | Moderate |
| Benzylamine | Low | Low |
| Other Sulfonamides | Variable | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
